N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a pyrazole ring, a thiophene ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound’s pyrazole and thiophene moieties may play a crucial role in its interaction with biological targets .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, are important factors to consider .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the thiophene ring: The ethyl-linked pyrazole is then subjected to a cyclization reaction with a suitable thiophene precursor.
Introduction of the carboxamide group: Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide imparts unique electronic and chemical properties compared to its analogs with benzene, furan, or pyridine rings
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZUHLNYDTSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.